molecular formula C11H12N6O2 B3838406 4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide

4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide

Cat. No. B3838406
M. Wt: 260.25 g/mol
InChI Key: YBFDLDMEBSLOTC-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide (AMOC) is a chemical compound that has drawn attention in recent years due to its potential use in scientific research. This compound has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In

Mechanism of Action

The mechanism of action of 4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide is not fully understood. However, studies have shown that 4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide has also been shown to bind to copper ions, which may play a role in its antimicrobial properties.
Biochemical and Physiological Effects:
4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide induces apoptosis and inhibits cell proliferation. In bacteria and fungi, 4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide inhibits the growth of these microorganisms. 4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide has also been shown to bind to copper ions, which may play a role in its antimicrobial properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide in lab experiments include its high purity and yield, as well as its potential applications in various fields of scientific research. However, the limitations of using 4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide include its complex synthesis method and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide. In medicinal chemistry, further studies are needed to investigate the anticancer properties of 4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide and its potential use as a chemotherapeutic agent. In biochemistry, further studies are needed to explore the use of 4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide as a probe for the detection of metal ions in biological samples. In pharmacology, further studies are needed to investigate the antimicrobial properties of 4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide and its potential use as an antimicrobial agent. Additionally, further studies are needed to fully understand the mechanism of action of 4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide and its potential applications in other fields of scientific research.

Scientific Research Applications

4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, 4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide has been investigated for its anticancer properties. Studies have shown that 4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In biochemistry, 4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide has been used as a probe for the detection of metal ions. 4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide has a high affinity for copper ions, and this property has been utilized for the detection of copper ions in biological samples. In pharmacology, 4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide has been studied for its potential use as an antimicrobial agent. 4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide has shown promising results in inhibiting the growth of bacteria and fungi.

properties

IUPAC Name

4-amino-N'-[(E)-(4-methoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O2/c1-18-8-4-2-7(3-5-8)6-14-15-10(12)9-11(13)17-19-16-9/h2-6H,1H3,(H2,12,15)(H2,13,17)/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFDLDMEBSLOTC-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NN=C(C2=NON=C2N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N=C(/C2=NON=C2N)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810213
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-amino-N'-[(1E)-(4-methoxyphenyl)methylene]-1,2,5-oxadiazole-3-carbohydrazonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide
Reactant of Route 2
4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide
Reactant of Route 3
4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide
Reactant of Route 4
4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide
Reactant of Route 5
4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide
Reactant of Route 6
4-amino-N'-(4-methoxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.